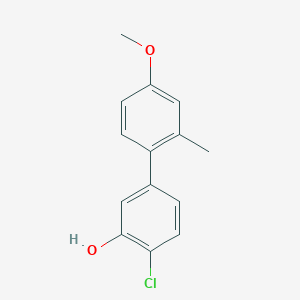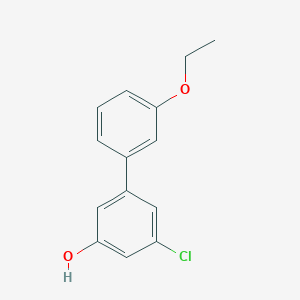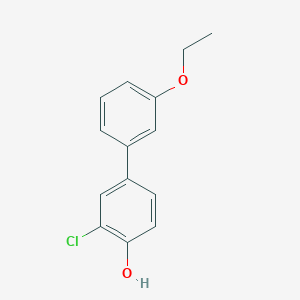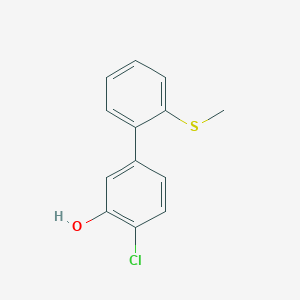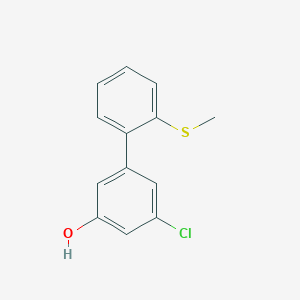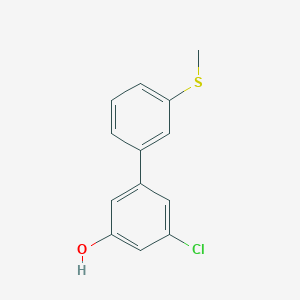
2-Chloro-4-(2-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-methylthiophenyl)phenol, also known as 2-chloro-p-toluidine, is a phenol compound with a molecular formula of C8H7ClOS. It is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
2-Chloro-p-toluidine has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of dyes, pigments, and other organic compounds. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine has been used in the synthesis of organic semiconductors, which are used in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
2-Chloro-p-toluidine is thought to act as a proton donor, donating protons to other molecules in the reaction mixture. This allows for the formation of new compounds, such as the organic semiconductors mentioned above. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine can act as a Lewis base, forming complexes with other molecules.
Biochemical and Physiological Effects
2-Chloro-p-toluidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, and to have cytotoxic effects on certain cancer cell lines. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
2-Chloro-p-toluidine has several advantages for use in lab experiments. It is relatively inexpensive and can be easily synthesized from readily available starting materials. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use. For example, it is not very soluble in water, and its reactivity can be affected by the presence of other compounds in the reaction mixture.
Future Directions
There are several potential future directions for 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine research. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in medicine. Additionally, further research could be done on its potential use as an intermediate in the synthesis of other organic compounds. Finally, further research could be done on its potential use as an organic semiconductor in the development of OLEDs.
Synthesis Methods
2-Chloro-p-toluidine can be produced through several methods. One of the most common methods is the reaction of p-toluidine with chlorine in an alkaline medium. The reaction is typically carried out in aqueous sodium hydroxide or potassium hydroxide solution at temperatures from 60-80 °C. The reaction yields a mixture of 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine and 2,4-dichloro-p-toluidine.
properties
IUPAC Name |
2-chloro-4-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMITBNLOFMTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methylthiophenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




